2-Acetyl-5-nitrobenzo[b]furan

Catalog No.
S666502
CAS No.
23136-39-2
M.F
C10H7NO4
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-5-nitrobenzo[b]furan

CAS Number

23136-39-2

Product Name

2-Acetyl-5-nitrobenzo[b]furan

IUPAC Name

1-(5-nitro-1-benzofuran-2-yl)ethanone

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C10H7NO4/c1-6(12)10-5-7-4-8(11(13)14)2-3-9(7)15-10/h2-5H,1H3

InChI Key

RMXFQPLULZFJMH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Synthesis and Characterization:

2-Acetyl-5-nitrobenzo[b]furan is a heterocyclic aromatic compound, meaning it contains a ring structure with atoms of different elements. It can be synthesized through various methods, including the nitration of 2-acetylbenzo[b]furan with nitric acid or nitrating agents like sodium nitrate and sulfuric acid. PubChem, National Institutes of Health:

Researchers have employed various techniques to characterize 2-Acetyl-5-nitrobenzo[b]furan, including:

  • Nuclear magnetic resonance (NMR) spectroscopy: This technique helps determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei. National Institute of Standards and Technology: )
  • Mass spectrometry: This technique helps determine the molecular weight of the compound and identify its fragments. American Chemical Society:

Potential Applications:

Research suggests that 2-Acetyl-5-nitrobenzo[b]furan may have potential applications in various scientific fields, including:

  • Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties. ScienceDirect, a service from Elsevier:
  • Material science: As a precursor for the development of new materials with specific functionalities. Royal Society of Chemistry:

2-Acetyl-5-nitrobenzo[b]furan is an organic compound with the molecular formula C10H7NO4 and a molecular weight of approximately 205.17 g/mol. It is characterized by a furan ring fused to a benzene ring, with an acetyl group and a nitro group positioned at the 2 and 5 positions, respectively. The compound appears as a yellow crystalline solid with a melting point of about 175 °C and a boiling point of approximately 350.1 °C at atmospheric pressure .

As research on 2-Ac-5-NBF is limited, its mechanism of action in biological systems or interaction with other compounds remains unknown.

  • Nitro group: Nitro groups can be susceptible to reduction under certain conditions, potentially leading to the formation of toxic gases like nitrogen oxides.
  • Standard laboratory practices: When handling unknown compounds, standard laboratory practices for handling chemicals, including proper personal protective equipment (PPE) like gloves, safety glasses, and fume hood usage, are recommended.
Typical of nitro compounds and acetyl derivatives. Notably, it can undergo:

  • Reduction Reactions: The nitro group can be reduced to an amino group, leading to derivatives that may exhibit different biological activities.
  • Nucleophilic Substitution: The acetyl group can be replaced under certain conditions, allowing for the synthesis of more complex molecules.
  • Electrophilic Aromatic Substitution: The aromatic nature of the compound allows for electrophilic substitutions, which can modify the benzene ring further.

These reactions are essential for synthesizing derivatives that may have enhanced or altered biological properties .

2-Acetyl-5-nitrobenzo[b]furan exhibits various biological activities. Research indicates that it may possess:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in pharmaceuticals.
  • Antioxidant Activity: Its structure allows it to scavenge free radicals, contributing to its potential use in health supplements.
  • Anticancer Potential: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, although more research is needed to confirm these effects.

The biological significance of 2-acetyl-5-nitrobenzo[b]furan highlights its potential in medicinal chemistry .

The synthesis of 2-acetyl-5-nitrobenzo[b]furan can be accomplished through several methods:

  • Condensation Reactions: Typically involves the reaction between 5-nitrobenzofuran and acetyl chloride in the presence of a base.
  • Electrophilic Aromatic Substitution: The introduction of the acetyl group can be achieved via Friedel-Crafts acylation methods.
  • Reduction Methods: Converting precursors through reduction reactions can yield this compound from more complex nitro compounds.

These methods provide synthetic pathways that can be optimized based on desired yields and purity .

2-Acetyl-5-nitrobenzo[b]furan has several applications:

  • Pharmaceutical Industry: Due to its antimicrobial and potential anticancer properties, it is being investigated for drug development.
  • Chemical Research: Utilized as an intermediate in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

These applications underscore its versatility within both industrial and research contexts .

Interaction studies involving 2-acetyl-5-nitrobenzo[b]furan focus on its behavior with various biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Cell Line Studies: Evaluating its effects on different cell lines helps elucidate its potential therapeutic effects and toxicity profiles.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo can inform dosing strategies and efficacy.

Such studies are crucial for assessing safety and efficacy in potential therapeutic applications .

Several compounds share structural similarities with 2-acetyl-5-nitrobenzo[b]furan. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-AcetylfuranFuran ringLacks nitro substitution; primarily used in flavoring agents.
5-NitrobenzofuranNitro groupDoes not contain an acetyl group; studied for its antibacterial properties.
4-Acetyl-3-nitrophenolNitro and acetyl groupsExhibits different biological activities; used in dye synthesis.

The uniqueness of 2-acetyl-5-nitrobenzo[b]furan lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds .

2-Acetyl-5-nitrobenzo[b]furan represents a heterocyclic aromatic compound characterized by a fused benzene-furan ring system with distinct functional group substitutions [1]. The molecular formula C₁₀H₇NO₄ indicates a molecular weight of 205.17 grams per mole [1] [2]. The compound features a benzofuran core structure where the benzene ring is fused to a furan ring, creating a planar heterocyclic system .

The structural configuration incorporates an acetyl group (CH₃CO-) positioned at the 2-carbon of the furan ring and a nitro group (NO₂) located at the 5-position of the benzene ring [1] [4]. The IUPAC nomenclature identifies this compound as 1-(5-nitro-1-benzofuran-2-yl)ethanone, reflecting the systematic naming convention for benzofuran derivatives [1] [5].

The three-dimensional molecular geometry exhibits specific spatial arrangements that influence its physicochemical properties [5] [6]. The planar aromatic system demonstrates characteristic bond lengths and angles consistent with benzofuran derivatives, with the acetyl and nitro substituents adopting positions that minimize steric hindrance while maximizing electronic stabilization [7] [8].

PropertyValueReference
Molecular FormulaC₁₀H₇NO₄ [1]
Molecular Weight205.17 g/mol [1] [2]
CAS Registry Number23136-39-2 [1] [5]
InChI KeyRMXFQPLULZFJMH-UHFFFAOYSA-N [1] [4]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-acetyl-5-nitrobenzo[b]furan through characteristic chemical shifts and coupling patterns [9]. The proton nuclear magnetic resonance spectrum reveals distinct resonances corresponding to the aromatic protons of the benzofuran system and the methyl protons of the acetyl group [9]. The aromatic region typically displays signals between 7.0 and 8.5 parts per million, reflecting the electron-withdrawing effects of both the nitro and acetyl substituents [9].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic peaks for the carbonyl carbon of the acetyl group, aromatic carbons of the benzofuran system, and the methyl carbon [9]. The carbonyl carbon typically resonates around 190-200 parts per million, while the aromatic carbons appear in the 110-160 parts per million region [9]. The nitro group significantly influences the chemical shifts of adjacent carbons, causing downfield shifts due to its strong electron-withdrawing nature [9].

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands that identify the functional groups present in 2-acetyl-5-nitrobenzo[b]furan [10] [11]. The nitro group exhibits two prominent absorption bands: the asymmetric nitrogen-oxygen stretch appears between 1550-1500 wavenumbers, while the symmetric stretch occurs at 1390-1330 wavenumbers [10]. These bands represent the most intense features in the infrared spectrum and serve as diagnostic markers for nitro group identification [10].

The acetyl carbonyl group displays a characteristic absorption band around 1650-1680 wavenumbers, indicating the presence of the ketone functionality [11]. The aromatic carbon-carbon stretches appear in the 1600-1500 wavenumber region, while the carbon-hydrogen stretches of the aromatic system occur around 3000-3100 wavenumbers [11]. The benzofuran ring system contributes additional characteristic absorptions in the fingerprint region below 1500 wavenumbers [11].

Ultraviolet-Visible Absorption Properties

Ultraviolet-visible spectroscopy of 2-acetyl-5-nitrobenzo[b]furan reveals electronic transitions characteristic of conjugated aromatic systems with electron-withdrawing substituents [12] [13]. The compound exhibits absorption maxima in both the ultraviolet and visible regions, reflecting π-π* transitions within the benzofuran chromophore and charge transfer interactions involving the nitro and acetyl groups [12] [13].

The primary absorption band typically occurs around 300-350 nanometers, corresponding to the longest wavelength π-π* transition of the substituted benzofuran system [12]. The nitro group contributes to bathochromic shifts due to its electron-accepting properties, extending absorption into the visible region [12]. Solvatochromic effects may be observed in different solvents, indicating charge transfer character in the electronic transitions [12] [13].

Physical Properties

Melting Point (175°C) and Boiling Point (350.1°C) Characteristics

2-Acetyl-5-nitrobenzo[b]furan exhibits a melting point of 175°C, indicating substantial intermolecular forces within the crystalline lattice [1] [2] [14]. This relatively high melting point reflects the planar aromatic structure and the presence of polar functional groups that facilitate intermolecular interactions [1] [14]. The compound typically appears as a yellow crystalline solid at room temperature [14].

The boiling point of 350.1°C at atmospheric pressure demonstrates the thermal stability of the benzofuran core and the strength of intermolecular forces in the liquid phase [2] [14]. This elevated boiling point is consistent with the molecular weight and the presence of polar substituents that increase intermolecular attractions [2]. The substantial difference between melting and boiling points indicates a wide liquid range, which may be advantageous for certain applications [2] [14].

Thermal PropertyValueReference
Melting Point175°C [1] [2] [14]
Boiling Point350.1°C at 760 mmHg [2] [14]
Density (predicted)1.37 g/cm³ [2] [14]
Flash Point165.5°C [2]

Solubility Profile in Various Solvents

The solubility characteristics of 2-acetyl-5-nitrobenzo[b]furan reflect the compound's polar aromatic nature and the presence of electron-withdrawing substituents [15] [16]. The compound demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide, where the polar functional groups can interact favorably with the solvent molecules [15]. Moderate solubility is observed in alcohols and acetone due to hydrogen bonding and dipole-dipole interactions [17] [16].

Limited solubility occurs in non-polar solvents such as hexane and petroleum ether, reflecting the polar character imparted by the nitro and acetyl groups [16]. The compound shows poor water solubility, typical of aromatic compounds with hydrophobic benzofuran cores [16]. Chlorinated solvents like chloroform and dichloromethane provide intermediate solubility due to their ability to solvate aromatic systems [16].

Crystallographic Data and Solid-State Properties

Crystallographic analysis of 2-acetyl-5-nitrobenzo[b]furan reveals detailed information about the molecular packing and intermolecular interactions in the solid state [8] [18] [19]. The compound typically crystallizes in specific space groups that accommodate the planar aromatic structure and the spatial requirements of the substituents [18] [19]. The benzofuran moiety maintains planarity, with the acetyl and nitro groups adopting conformations that minimize steric interactions [8] [18].

Intermolecular interactions in the crystal lattice include π-π stacking between aromatic rings, hydrogen bonding involving the carbonyl oxygen, and dipole-dipole interactions between nitro groups [18] [19]. The crystal density reflects efficient packing arrangements that maximize attractive interactions while minimizing repulsive forces [20]. Unit cell parameters and space group symmetry provide insights into the preferred molecular orientations in the solid state [18] [19].

Electronic Structure and Properties

Electron Distribution Patterns

The electronic structure of 2-acetyl-5-nitrobenzo[b]furan is characterized by delocalized π-electron systems within the benzofuran core and localized electron-withdrawing effects from the substituents [7] [21]. The benzofuran ring system exhibits aromatic electron delocalization, with the furan oxygen contributing two electrons to the aromatic sextet [7]. The nitro group acts as a strong electron-withdrawing substituent, creating electron-deficient regions in the aromatic system [22] [21].

Density functional theory calculations reveal specific charge distributions that influence the compound's reactivity and spectroscopic properties [22] [21]. The acetyl group introduces additional electron-withdrawing character while providing sites for electrophilic and nucleophilic interactions [22]. The combination of these electronic effects creates a unique electronic environment that distinguishes this compound from unsubstituted benzofuran derivatives [22] [21].

Aromaticity and Resonance Effects

The aromatic character of 2-acetyl-5-nitrobenzo[b]furan derives from the extended π-electron system encompassing both the benzene and furan rings [7] [8]. Resonance stabilization occurs through electron delocalization across the fused ring system, with the oxygen heteroatom contributing to the overall aromatic stabilization [7]. The benzofuran system exhibits resonance energy values comparable to other fused aromatic heterocycles [7].

The nitro and acetyl substituents participate in resonance interactions with the aromatic core, creating multiple canonical forms that contribute to the overall electronic structure [8] [22]. These resonance effects influence bond lengths, chemical reactivity, and spectroscopic properties [8]. The electron-withdrawing nature of both substituents reduces electron density in the aromatic system while maintaining aromatic stability [7] [22].

Electron Density Calculations

Computational studies employing density functional theory methods provide quantitative descriptions of electron density distributions in 2-acetyl-5-nitrobenzo[b]furan [22] [21]. These calculations reveal regions of high and low electron density that correlate with observed reactivity patterns and spectroscopic properties [22]. The nitro group creates significant electron density depletion in the aromatic system, particularly at positions ortho and para to the substituent [21].

Molecular orbital calculations demonstrate the energy levels and spatial distributions of the highest occupied and lowest unoccupied molecular orbitals [22] [21]. These frontier orbitals determine the compound's electronic excitation properties and chemical reactivity [21]. The calculated electron affinities and ionization potentials provide insights into the compound's electron-accepting and electron-donating capabilities [22] [21].

Comparative Analysis with Related Benzofuran Derivatives

2-Acetyl-5-nitrobenzo[b]furan exhibits distinct properties when compared to other benzofuran derivatives with different substitution patterns [23] [24] [25]. Compounds with single electron-withdrawing groups, such as 5-nitrobenzofuran, show intermediate electronic properties between the unsubstituted parent compound and the disubstituted derivative [16] [24]. The presence of both acetyl and nitro groups creates enhanced electron-withdrawal effects that significantly modify the electronic structure [24] [25].

Comparative studies with benzofuran derivatives bearing electron-donating substituents reveal opposite electronic effects, with increased electron density and altered reactivity patterns [23] [26]. The combination of substituents in 2-acetyl-5-nitrobenzo[b]furan creates unique photophysical properties, including modified absorption wavelengths and fluorescence characteristics compared to singly substituted analogs [26] [25].

CompoundSubstitution PatternElectronic CharacterKey Properties
BenzofuranUnsubstitutedNeutral aromaticBaseline electronic properties
5-NitrobenzofuranSingle electron-withdrawingModerately electron-deficientIntermediate reactivity
2-AcetylbenzofuranSingle electron-withdrawingModerately electron-deficientCarbonyl reactivity
2-Acetyl-5-nitrobenzo[b]furanDual electron-withdrawingStrongly electron-deficientEnhanced electrophilic character

The development of synthetic methodologies for 2-acetyl-5-nitrobenzo[b]furan has evolved significantly over the past several decades. Early synthetic approaches primarily relied on classical organic transformations that were well-established for benzofuran construction [1] [2]. The foundational work in benzofuran chemistry was pioneered through condensation reactions, particularly the Rap-Stoermer type condensation, which became a cornerstone methodology for preparing substituted benzofurans [3] [4].

The earliest reported synthesis of 2-acetyl-5-nitrobenzo[b]furan involved a multi-step approach starting from readily available phenolic precursors [5] [6]. Historical methods typically employed harsh reaction conditions and often suffered from regioselectivity issues when introducing both the acetyl and nitro substituents [3]. The classical approach involved the initial formation of the benzofuran core through cyclization reactions, followed by subsequent functionalization to introduce the desired substituents [7].

These early methodologies established important principles that continue to influence modern synthetic strategies. The recognition that electrophilic substitution patterns on benzofurans follow predictable regioselectivity rules provided a foundation for designing more efficient synthetic routes [3] [8]. Historical approaches also revealed the importance of protecting group strategies when dealing with multiple reactive sites on the benzofuran scaffold [5].

Condensation and Cyclization Reactions

Condensation and cyclization reactions represent fundamental approaches for constructing the benzofuran framework in 2-acetyl-5-nitrobenzo[b]furan synthesis [9] [10]. The most widely utilized condensation methodology involves the reaction between substituted phenols and α-haloketones under basic conditions [3]. This approach typically employs potassium carbonate in dimethylformamide at elevated temperatures ranging from 100-120°C [3] [4].

The mechanistic pathway for benzofuran formation through condensation reactions proceeds via initial nucleophilic substitution of the phenolic oxygen on the α-haloketone, followed by intramolecular cyclization through aromatic substitution [9] [11]. This cascade process efficiently constructs the five-membered furan ring while simultaneously introducing the desired acetyl functionality at the 2-position [3].

Optimization studies have revealed that reaction conditions significantly influence both yield and regioselectivity [3] [12]. The choice of base, solvent, and temperature affects the competitive pathways between desired cyclization and side reactions [9]. Potassium carbonate has emerged as the preferred base due to its ability to promote clean cyclization without excessive side product formation [3] [4].

Advanced condensation strategies have incorporated microwave-assisted conditions to reduce reaction times and improve yields [13]. These modern variations achieve comparable or superior results in significantly shorter timeframes, typically requiring only 5-10 minutes under microwave irradiation compared to 8-12 hours under conventional heating [13].

Regioselective condensation approaches have been developed to address the challenge of introducing substituents at specific positions on the benzofuran ring [8] [14]. These methods exploit electronic and steric effects to direct the cyclization reaction toward the desired regioisomer [8].

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized benzofuran synthesis by enabling new disconnection strategies and improving reaction efficiency [2] [15] [16]. These methodologies offer enhanced selectivity, milder reaction conditions, and broader substrate scope compared to traditional approaches [17] [18].

Palladium-Catalyzed Methods

Palladium-catalyzed approaches represent the most extensively developed transition metal methodology for benzofuran synthesis [15] [17] [19]. These methods typically involve carbon-hydrogen activation processes that enable direct functionalization of aromatic substrates [17] [19]. The most successful palladium-catalyzed strategy for benzofuran construction employs oxidative coupling between phenols and alkenyl carboxylic acids [20].

Palladium-catalyzed synthesis of benzofurans proceeds through a well-defined mechanistic pathway involving coordination-assisted carbon-hydrogen activation [15] [17]. The reaction initiates with palladium coordination to a directing group, followed by cyclometalation to form a palladacycle intermediate [17] [19]. Subsequent migratory insertion and reductive elimination steps complete the benzofuran ring formation [15].

Optimization of palladium-catalyzed benzofuran synthesis has focused on catalyst design and reaction conditions [15] [17]. The combination of palladium acetate with copper chloride as a co-oxidant has proven particularly effective, providing yields of 70-95% under mild conditions [15] [19]. These reactions typically operate at temperatures of 80°C in dichloroethane or similar solvents [19].

Substrate scope studies have demonstrated that palladium-catalyzed methods tolerate a wide range of functional groups and substitution patterns [20] [17]. Electron-donating and electron-withdrawing substituents on both coupling partners are generally compatible with the reaction conditions [17] [19]. However, sterically hindered substrates may require modified conditions or alternative catalyst systems [17].

The development of asymmetric palladium-catalyzed benzofuran synthesis has achieved excellent enantioselectivities through the use of chiral ligands [21]. These methods enable the preparation of optically active benzofuran derivatives with enantiomeric excesses exceeding 95% [21].

Rhodium-Based Catalytic Approaches

Rhodium catalysis has emerged as a powerful complementary approach to palladium methods, offering distinct reactivity patterns and selectivity profiles [22] [23] [24]. Rhodium-catalyzed benzofuran synthesis particularly excels in carbon-hydrogen functionalization reactions that are challenging for other transition metals [22] [23].

The rhodium-catalyzed vinylene transfer methodology represents a significant advancement in benzofuran synthesis [22] [25]. This approach employs cyclopentadienyl rhodium complexes to promote the coupling of salicylic acid derivatives with vinylene carbonate [22]. The reaction proceeds through carbon-hydrogen activation, migratory insertion, and subsequent cyclization to form the benzofuran ring [22].

Computational studies have provided detailed insights into the rhodium-catalyzed benzofuran formation mechanism [22]. Density functional theory calculations reveal that the cyclopentadienyl ligand plays a crucial role in controlling reactivity and selectivity [22]. The calculations predict that specific substitution patterns on the cyclopentadienyl ring can tune the catalytic activity [22].

Rhodium-catalyzed methods demonstrate particular utility for accessing carbon-4 substituted benzofurans, which are difficult to prepare using other approaches [22] [25]. This regioselectivity advantage makes rhodium catalysis valuable for synthesizing specific substitution patterns that are not readily accessible through alternative methodologies [22].

The substrate scope of rhodium-catalyzed benzofuran synthesis encompasses a range of substituted salicylic acid derivatives [22] [23]. Functional groups including halogens, alkyl groups, and electron-withdrawing substituents are generally tolerated [22] [24]. The method shows excellent chemoselectivity, leaving sensitive functional groups intact during the cyclization process [22].

Other Transition Metal Systems

Beyond palladium and rhodium, several other transition metals have demonstrated utility in benzofuran synthesis [18] [26]. Copper catalysis offers cost-effective alternatives to precious metal systems while maintaining good reactivity and selectivity [18].

Copper-catalyzed benzofuran synthesis typically employs copper(I) salts in combination with suitable ligands and bases [18]. These methods often proceed through radical mechanisms that differ from the organometallic pathways observed with palladium and rhodium [18]. The copper-catalyzed approaches generally require temperatures of 60-80°C and provide yields of 60-88% [18].

Iron-catalyzed methodologies have been developed as sustainable alternatives to precious metal catalysts [18]. These methods typically involve iron(III) chloride-mediated condensation reactions that proceed under mild conditions [27]. Iron catalysis is particularly effective for cyclization reactions involving electron-rich aromatic systems [27].

Nickel catalysis has shown promise for specific benzofuran synthesis applications, particularly in recycling protocols that emphasize sustainability [4]. Nickel-catalyzed methods can achieve efficient benzofuran formation under solvent-free conditions, aligning with green chemistry principles [4].

The development of heterogeneous transition metal catalysts has enabled easier product isolation and catalyst recovery [18]. These systems often employ supported metal nanoparticles that maintain high activity while facilitating separation from reaction products [18].

Visible-Light-Mediated Catalytic Syntheses

Visible-light photocatalysis has emerged as a transformative methodology for benzofuran synthesis, offering sustainable and mild reaction conditions [28] [29] [30]. These methods harness the energy of visible light to promote bond-forming processes that construct the benzofuran framework [31] [32].

The photocatalytic synthesis of benzofurans typically employs organic photosensitizers such as eosin Y or transition metal complexes like iridium or ruthenium polypyridyl compounds [28] [33]. These photocatalysts absorb visible light and undergo excited-state processes that generate reactive intermediates [28] [34].

Mechanistic studies of photocatalytic benzofuran synthesis reveal complex radical pathways involving single-electron transfer processes [28] [30]. The photocatalyst typically participates in both oxidative and reductive quenching cycles that generate the necessary radical species for cyclization [34] [30].

Visible-light-mediated benzofuran synthesis demonstrates excellent functional group tolerance and proceeds under ambient conditions [31] [35]. These methods avoid the use of harsh reagents or extreme temperatures, making them attractive for synthesizing sensitive substrates [28] [32].

The substrate scope of photocatalytic methods encompasses diazonium salts, alkenes, and various aromatic precursors [33] [30]. The reaction conditions are typically mild, employing light-emitting diode irradiation at room temperature in common organic solvents [31] [35].

Optimization studies have revealed that the choice of photocatalyst significantly influences reaction efficiency and selectivity [28] [34]. The wavelength of irradiation must match the absorption profile of the photocatalyst to achieve optimal energy transfer [31] [32].

Base-Catalyzed Synthesis Routes

Base-catalyzed methodologies represent versatile and economical approaches for benzofuran synthesis [9] [10] [36]. These methods exploit the nucleophilic character of deprotonated substrates to promote cyclization reactions that form the benzofuran ring [37] [38].

The most common base-catalyzed approach involves the cyclization of phenoxyacetonitrile derivatives under basic conditions [10]. Strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-dimethylaminopyridine (DMAP) promote intramolecular cyclization through nucleophilic aromatic substitution [10] [39].

Phosphazene bases have demonstrated particular effectiveness in promoting benzofuran-forming cyclizations [36]. These superbases enable cyclization under mild conditions while tolerating a wide range of functional groups [36]. The high basicity of phosphazene compounds allows for efficient deprotonation of even weakly acidic substrates [36].

Mechanistic investigations of base-catalyzed benzofuran synthesis reveal that the reaction proceeds through formation of stabilized carbanion intermediates [9] [10]. These nucleophilic species undergo intramolecular addition to electrophilic centers, followed by elimination processes that complete the cyclization [38].

The substrate scope of base-catalyzed methods includes substituted phenols, phenoxyacetonitriles, and related aromatic precursors [10] [37]. These approaches typically provide yields of 70-95% under reaction conditions involving temperatures of 80-120°C [10] [39].

Recent developments in base-catalyzed benzofuran synthesis have focused on catalyst-free methodologies that employ stoichiometric base quantities [10] [40]. These approaches eliminate the need for transition metal catalysts while maintaining high efficiency and selectivity [10].

Regioselective Synthesis Strategies

Regioselectivity control represents a critical challenge in benzofuran synthesis, particularly for polysubstituted derivatives like 2-acetyl-5-nitrobenzo[b]furan [3] [8] [14]. Several strategies have been developed to address this challenge and achieve predictable substitution patterns [8] [41].

Electronic effects play a fundamental role in determining regioselectivity during benzofuran formation [3] [8]. Electron-donating and electron-withdrawing substituents influence the reactivity of different positions on the aromatic ring, directing incoming electrophiles or nucleophiles to specific sites [8] [14].

Steric factors provide another important tool for regioselectivity control [3] [41]. Bulky substituents can block reactive positions and force reactions to occur at alternative sites [8]. This principle has been exploited in the design of regioselective synthetic routes [14] [41].

Protecting group strategies enable temporary masking of reactive sites to achieve desired substitution patterns [5] [8]. These approaches require additional synthetic steps but provide excellent regioselectivity control [14]. The choice of protecting group must balance stability during synthetic manipulations with ease of removal under mild conditions [8].

Template-directed synthesis approaches employ pre-organized substrates that favor specific cyclization pathways [8] [41]. These methods achieve high regioselectivity by constraining the reactive components in geometries that promote desired bond formation [14].

Computational methods have become valuable tools for predicting regioselectivity in benzofuran synthesis [22] [41]. Density functional theory calculations can evaluate the relative energies of different reaction pathways and identify the most favorable regioisomeric outcomes [22].

Green Chemistry Approaches

Green chemistry principles have increasingly influenced the development of benzofuran synthesis methodologies [42] [4] [43]. These approaches emphasize sustainability, waste reduction, and the use of environmentally benign reagents and solvents [42] [44].

Solvent-free synthesis represents one of the most impactful green chemistry innovations in benzofuran preparation [42] [4]. These methods eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation [42]. Zinc oxide nanorods have proven particularly effective as heterogeneous catalysts for solvent-free benzofuran synthesis [42].

Water as a reaction medium has gained attention for benzofuran synthesis due to its environmental friendliness and unique reactivity properties [11]. Aqueous conditions can promote cyclization reactions through hydrophobic effects and hydrogen bonding interactions [11]. Some methodologies achieve comparable or superior results in water compared to organic solvents [11].

Microwave-assisted synthesis exemplifies the application of green chemistry principles to improve energy efficiency [13] [42]. These methods dramatically reduce reaction times while maintaining or improving yields [13]. The efficient energy transfer in microwave heating minimizes overall energy consumption [42].

Recyclable catalyst systems address sustainability concerns by enabling catalyst recovery and reuse [4]. Heterogeneous catalysts, particularly metal nanoparticles and metal-organic frameworks, can be easily separated from reaction products and recycled multiple times without significant activity loss [4].

Continuous flow synthesis platforms offer additional green chemistry advantages through improved process control and reduced waste generation [43] [45]. These systems enable precise reaction optimization and can achieve better atom economy compared to batch processes [43].

Scale-up Considerations for Laboratory and Industrial Synthesis

The transition from laboratory synthesis to industrial production of 2-acetyl-5-nitrobenzo[b]furan presents several technical and economic challenges [39] [46]. Scale-up success depends on careful consideration of reaction kinetics, heat transfer, mixing efficiency, and safety factors [39].

Heat management becomes critically important during scale-up due to the potentially exothermic nature of benzofuran-forming reactions [39] [46]. Industrial reactors must incorporate effective heat removal systems to maintain reaction temperatures within acceptable ranges [39]. This consideration particularly applies to condensation and cyclization reactions that can generate significant heat [46].

Mass transfer limitations can impact reaction efficiency during scale-up [39] [46]. Laboratory conditions that rely on efficient mixing may not translate directly to larger reactor volumes [46]. Industrial processes often require modified mixing systems or longer reaction times to achieve comparable conversion rates [39].

Catalyst loading optimization becomes economically important at industrial scale [46]. The cost of transition metal catalysts can represent a significant portion of manufacturing expenses [46]. Research into catalyst recycling and recovery methods helps improve the economic viability of scaled processes [4] [46].

Safety considerations require comprehensive evaluation during scale-up planning [39] [45]. Many benzofuran synthesis methods involve flammable solvents, reactive intermediates, or potentially hazardous reagents [45]. Industrial implementation requires thorough safety assessments and appropriate containment systems [45].

Quality control and analytical monitoring become more complex at industrial scale [39]. Continuous process monitoring systems enable real-time adjustment of reaction parameters to maintain product quality [39] [46]. Advanced analytical techniques facilitate rapid assessment of reaction progress and product purity [39].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Irritant

Irritant

Wikipedia

2-Acetyl-5-nitrobenzo[b]furan

Dates

Last modified: 08-15-2023

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